![molecular formula C15H16N4O2 B2841803 5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole CAS No. 2580206-61-5](/img/structure/B2841803.png)
5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A novel aromatic diamine containing imidazole, furan and benzamide units in the side chain was successfully synthesized via direct condensation of 2- [5- (4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and following reduction in the dinitro compound .Chemical Reactions Analysis
The synthesis of imidazole and furan compounds involves a series of chemical reactions, including condensation and reduction .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential :
- A study by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, which includes compounds structurally similar to the one . These derivatives demonstrated potential as antioxidants, as indicated by in vitro studies and supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity :
- Research by Idhayadhulla, Kumar, and Abdul (2012) synthesized new series of pyrazole and imidazole derivatives, closely related to the compound . These synthesized compounds were screened for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Chemical Synthesis and Reactions :
- Şener et al. (2002) conducted a study focusing on the synthesis and reactions of various derivatives of 1H-pyrazole-3-carboxylic acid, a compound structurally related to the one . This study provides insights into the synthetic routes and potential applications of these compounds (Şener et al., 2002).
Crystal Structures :
- A study by Borisova et al. (2016) analyzed the stereochemical peculiarities of compounds structurally similar to "5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole". The research focused on understanding their crystal structures, which can inform their potential applications in various scientific fields (Borisova et al., 2016).
Electronic Configuration in Iron(II) Porphyrinates :
- Research by Hu et al. (2010) explored the electronic configuration of pyrazole-ligated iron(II) porphyrinates. Pyrazole, an isomer of imidazole and structurally similar to the compound , showed similarities in coordination abilities to iron(II) (Hu et al., 2010).
Mechanism of Action
The mechanism of action of imidazole compounds is diverse and depends on their chemical structure. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-10-20-14(3-1)19-11(6-7-18-19)12-4-5-13(21-12)15-16-8-9-17-15/h4-9,14H,1-3,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFZBFFHAYPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C3=CC=C(O3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.